molecular formula C11H12O2 B14112938 Benzoic acid, 2-(1-methylethenyl)-, methyl ester CAS No. 62291-44-5

Benzoic acid, 2-(1-methylethenyl)-, methyl ester

Cat. No.: B14112938
CAS No.: 62291-44-5
M. Wt: 176.21 g/mol
InChI Key: ZRTBSJRQGAMIDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(prop-1-en-2-yl)benzoate can be synthesized through various organic reactions. One common method involves the esterification of 2-(prop-1-en-2-yl)benzoic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for methyl 2-(prop-1-en-2-yl)benzoate are not widely documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(prop-1-en-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(prop-1-en-2-yl)benzoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for methyl 2-(prop-1-en-2-yl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electronic effects of the prop-1-en-2-yl group, which can stabilize or destabilize intermediates in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(prop-1-en-2-yl)benzoate is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct electronic and steric properties. This makes it more versatile in synthetic applications compared to simpler esters like methyl benzoate .

Properties

CAS No.

62291-44-5

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 2-prop-1-en-2-ylbenzoate

InChI

InChI=1S/C11H12O2/c1-8(2)9-6-4-5-7-10(9)11(12)13-3/h4-7H,1H2,2-3H3

InChI Key

ZRTBSJRQGAMIDB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

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